molecular formula C17H16F3NO2 B5807275 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B5807275
M. Wt: 323.31 g/mol
InChI Key: PDOVTFSFPMBDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. TFP belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of effects on the body.

Mechanism of Action

The exact mechanism of action of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to work by binding to estrogen receptors in different tissues and modulating their activity. This can lead to a range of effects on the body, including changes in gene expression, cellular signaling pathways, and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the ability to modulate estrogen receptor activity in different tissues. This can lead to changes in gene expression, cellular signaling pathways, and physiological processes, such as bone density, lipid metabolism, and cardiovascular function.

Advantages and Limitations for Lab Experiments

3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments, including its ability to selectively modulate estrogen receptor activity in different tissues. This can allow researchers to study the effects of estrogen signaling in specific tissues or cell types, which can be useful for understanding the underlying mechanisms of disease. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several potential future directions for research on 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, including the development of new therapeutic applications and the exploration of its effects on different tissues and cell types. Additionally, the use of this compound in combination with other drugs or therapies may hold promise for improving treatment outcomes in a range of conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in different populations.

Synthesis Methods

3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is typically synthesized using a multi-step process involving the reaction of several different chemical compounds. The exact synthesis method can vary depending on the desired purity and yield of the final product, but typically involves the use of organic solvents and various chemical reagents.

Scientific Research Applications

3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Specifically, this compound has been shown to have a range of effects on the body, including the ability to modulate estrogen receptors in different tissues. This has led to interest in this compound as a potential treatment for a range of conditions, including breast cancer, osteoporosis, and cardiovascular disease.

properties

IUPAC Name

3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-12-5-7-15(8-6-12)23-10-9-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOVTFSFPMBDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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